

MAP855 off-target kinase inhibition profile

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Compound of Interest

Compound Name: WAY-855

Cat. No.: B1683283

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MAP855 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the off-target kinase inhibition profile of MAP855, a potent and selective ATP-competitive MEK1/2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of MAP855?

A1: MAP855 is a highly potent and selective inhibitor of MEK1 and MEK2 kinases. It is an ATP-competitive inhibitor with an IC₅₀ of 3 nM for the MEK1 ERK2 cascade.^[1]

Q2: How selective is MAP855?

A2: MAP855 is a highly selective inhibitor. In broad kinase selectivity profiling, only a small number of off-target kinases were identified within a 1000-fold selectivity window of its primary target, MEK1. The detailed off-target profile is provided in the data table below.

Q3: What is the mechanism of action of MAP855?

A3: MAP855 functions as an ATP-competitive inhibitor.^{[1][2]} This means it binds to the ATP-binding pocket of the MEK1/2 kinases, preventing the binding of ATP and subsequent phosphorylation of the downstream target ERK1/2.

Q4: Can MAP855 be used to inhibit mutated forms of MEK1/2?

A4: Yes, MAP855 has been shown to have equipotent inhibition of wild-type (WT) and various mutant forms of MEK1/2, which are often associated with acquired resistance to other MEK inhibitors.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Off-Target Kinase Inhibition Profile of MAP855

The following table summarizes the inhibitory activity of MAP855 against a panel of off-target kinases. The data is derived from the primary publication by Moebitz et al. (2022) and represents kinases with IC₅₀ values within a 1000-fold window of the MEK1 IC₅₀.

Kinase Target	IC ₅₀ (nM)	Fold Selectivity vs. MEK1
MEK1	< 0.3	-
TrkA	25	>83
GCK	49	>163
MINK1	64	>213
TNIK	110	>367
LRRK2	120	>400
MAP4K5	160	>533

Data extracted from Moebitz, H., et al. (2022). Discovery of MAP855, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action. *Journal of Medicinal Chemistry*, 65(5), 4350–4366.

Experimental Protocols

Biochemical MEK1 WT Cascade Assay

This protocol outlines the method used to determine the IC₅₀ values for MAP855 against MEK1.

Objective: To measure the in vitro potency of MAP855 in inhibiting the MEK1/ERK2 signaling cascade.

Materials:

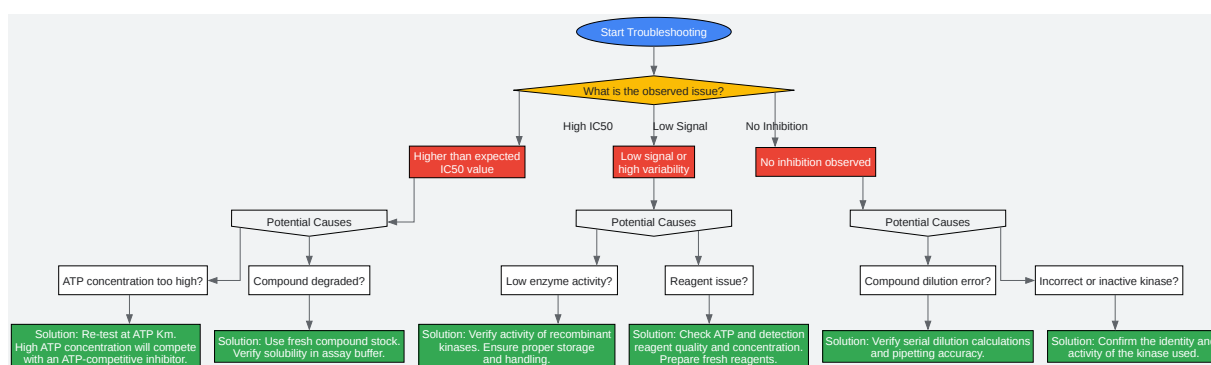
- Recombinant, constitutively active B-Raf (V600E)
- Recombinant, inactive, full-length wild-type MEK1
- Recombinant, inactive, full-length wild-type ERK2
- ATP
- MAP855 (or test compound)
- Assay Buffer (e.g., Tris-based buffer with MgCl₂, DTT, and BSA)
- Detection Reagent (e.g., ADP-Glo™ Kinase Assay Kit)
- 384-well plates

Procedure:

- **Compound Preparation:** Prepare a serial dilution of MAP855 in DMSO. Further dilute in the assay buffer to the desired final concentrations.
- **Enzyme and Substrate Preparation:** Prepare a solution containing B-Raf(V600E), MEK1, and ERK2 in the assay buffer.
- **Assay Reaction:** a. Add the diluted MAP855 or DMSO (vehicle control) to the wells of a 384-well plate. b. Add the enzyme/substrate mixture to each well. c. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to MEK1. d. Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the K_m for MEK1 to accurately determine the potency of ATP-competitive inhibitors. e. Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
- **Signal Detection:** a. Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™). b. Read the luminescence signal on a compatible plate reader.

- Data Analysis: a. Plot the luminescence signal against the logarithm of the MAP855 concentration. b. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

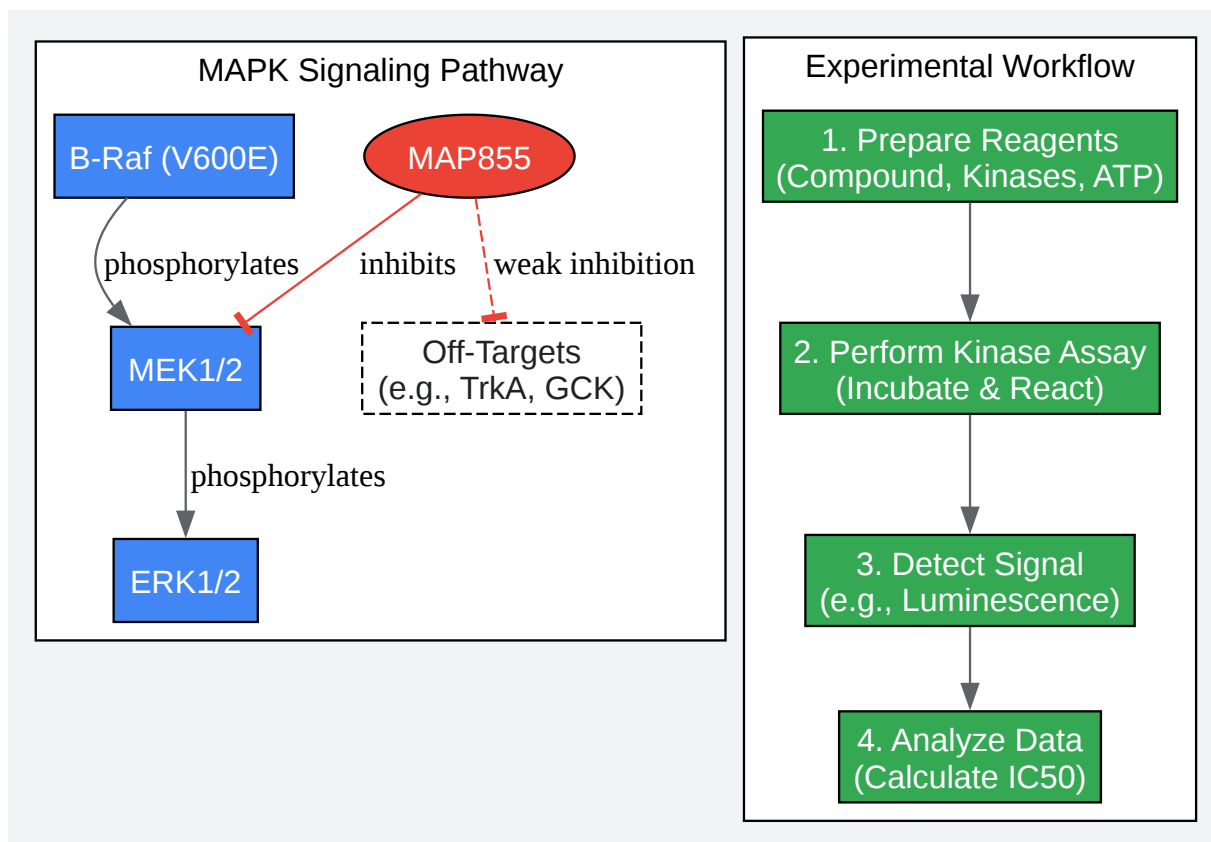
Troubleshooting Guide



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Caption: Troubleshooting guide for MAP855 kinase inhibition assays.

Signaling Pathway and Experimental Workflow



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Caption: MAPK pathway inhibition by MAP855 and experimental workflow.

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References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of MAP855, an efficacious and selective MEK1/2 inhibitor with ATP-competitive mode of action - OAK Open Access Archive [oak.novartis.com]
- 3. Discovery of MAP855, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
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